- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) ComplexesChemistry - A European Journal, 2015, 21(45), 15960-15963,
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

Phosphine oxide, bis(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
-
- インチ: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N
- ほほえんだ: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
計算された属性
- せいみつぶんしりょう: 237.02808320g/mol
- どういたいしつりょう: 237.02808320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Phosphine oxide, bis(4-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$125 | 2024-06-07 | |
eNovation Chemicals LLC | Y1266628-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 250mg |
$85 | 2024-06-07 | |
Ambeed | A1220057-1g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 1g |
$73.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 250mg |
¥382.0 | 2024-04-15 | |
Aaron | AR005UR9-25g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% | 25g |
$1120.00 | 2024-05-20 | |
1PlusChem | 1P005UIX-5g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 5g |
$292.00 | 2024-04-19 | |
1PlusChem | 1P005UIX-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 250mg |
$31.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1266628-100mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 100mg |
$60 | 2025-02-28 | |
Ambeed | A1220057-5g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 5g |
$364.0 | 2025-02-26 |
Phosphine oxide, bis(4-fluorophenyl)- 合成方法
ごうせいかいろ 1
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
ごうせいかいろ 2
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine OxidesAdvanced Synthesis & Catalysis, 2022, 364(24), 4392-4401,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formationOrganic & Biomolecular Chemistry, 2022, 20(20), 4110-4114,
ごうせいかいろ 4
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P couplingOrganic & Biomolecular Chemistry, 2022, 20(19), 3897-3901,
ごうせいかいろ 5
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
- Highly active catalysts of bisphosphine oxides for asymmetric Heck reactionChemical Communications (Cambridge, 2013, 49(82), 9425-9427,
ごうせいかいろ 6
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H CompoundsChemistry - A European Journal, 2020, 26(4), 881-887,
ごうせいかいろ 7
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic AcidsBulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524,
ごうせいかいろ 8
1.2 Reagents: Ammonium chloride Solvents: Water
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond FormationOrganic Letters, 2022, 24(32), 6083-6087,
ごうせいかいろ 9
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-AdditionACS Catalysis, 2021, 11(22), 14168-14180,
ごうせいかいろ 10
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side ChainsAdvanced Materials (Weinheim, 2011, 23(31), 3570-3574,
ごうせいかいろ 11
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopyMolecules, 2013, 18, 2788-2802,
ごうせいかいろ 12
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride ReagentsOrganic Letters, 2023, 25(11), 1834-1838,
ごうせいかいろ 13
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine OxidesAngewandte Chemie, 2023, 62(6),,
ごうせいかいろ 14
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with AlkynesChemistry - An Asian Journal, 2022, 17(2),,
ごうせいかいろ 15
1.2 rt
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira CouplingJournal of Organic Chemistry, 2022, 87(12), 7720-7733,
ごうせいかいろ 16
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-AcetalsChemistry - A European Journal, 2020, 26(50), 11470-11477,
ごうせいかいろ 17
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing HeterocyclesJournal of Organic Chemistry, 2023, 88(4), 2069-2078,
ごうせいかいろ 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
- A Superior Method for the Reduction of Secondary Phosphine OxidesOrganic Letters, 2005, 7(19), 4277-4280,
ごうせいかいろ 19
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin LigandsACS Catalysis, 2021, 11(22), 14008-14015,
ごうせいかいろ 20
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine OxidesOrganic Letters, 2019, 21(8), 2597-2601,
ごうせいかいろ 21
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted HydrophosphonylationChemistry - A European Journal, 2021, 27(44), 11285-11290,
ごうせいかいろ 22
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagentsChemical Communications (Cambridge, 2014, 50(85), 12923-12926,
ごうせいかいろ 23
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascadeAngewandte Chemie, 2018, 57(27), 8316-8320,
ごうせいかいろ 24
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-onesChemical Communications (Cambridge, 2022, 58(61), 8568-8571,
ごうせいかいろ 25
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated HeteroaromaticsAngewandte Chemie, 2022, 61(40),,
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
Phosphine oxide, bis(4-fluorophenyl)-に関する追加情報
Phosphine Oxide, Bis(4-Fluorophenyl)
Phosphine oxide, specifically bis(4-fluorophenyl)phosphine oxide, is a compound with the CAS number 94940-35-9. This chemical entity has garnered significant attention in recent years due to its unique properties and versatile applications across various fields. The compound is characterized by its molecular structure, which includes a central phosphorus atom bonded to two 4-fluorophenyl groups and an oxygen atom. This configuration imparts distinctive electronic and steric properties to the molecule, making it valuable in both academic research and industrial applications.
The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the oxidation of the corresponding phosphine precursor, bis(4-fluorophenyl)phosphine. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. Researchers have also explored alternative synthetic pathways, such as using transition metal catalysts or microwave-assisted techniques, to optimize the reaction conditions further.
In terms of physical properties, bis(4-fluorophenyl)phosphine oxide exhibits a high melting point and moderate solubility in organic solvents. Its thermal stability is another notable feature, making it suitable for applications that require exposure to elevated temperatures. The compound's electronic structure, influenced by the electron-withdrawing fluorine substituents on the phenyl rings, contributes to its reactivity in various chemical transformations.
One of the most promising areas of application for bis(4-fluorophenyl)phosphine oxide is in catalysis. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and enantioselective syntheses. The fluorinated phenyl groups provide both electronic tuning and steric bulk, which are crucial for achieving high catalytic activity and selectivity. For instance, this compound has been employed as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, where it facilitates the formation of biaryl compounds with excellent yields and enantioselectivity.
Beyond catalysis, bis(4-fluorophenyl)phosphine oxide has found utility in materials science. Its ability to coordinate with metal ions makes it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Recent research has highlighted its role in constructing porous materials with tailored properties for gas storage and separation applications. The compound's compatibility with various metal ions and its structural flexibility contribute to its versatility in this domain.
The biological activity of bis(4-fluorophenyl)phosphine oxide is another area that has attracted scientific interest. Preclinical studies have shown that this compound exhibits potential anticancer activity by modulating cellular signaling pathways. The fluorinated phenyl groups enhance bioavailability and stability within biological systems, making it a promising candidate for drug development. Researchers are currently investigating its mechanism of action and exploring strategies to optimize its pharmacokinetic properties for therapeutic use.
In conclusion, bis(4-fluorophenyl)phosphine oxide (CAS No: 94940-35-9) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry and materials science. As research continues to uncover new functionalities and optimize its use, this compound is poised to play an increasingly important role in both academic and industrial settings.
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